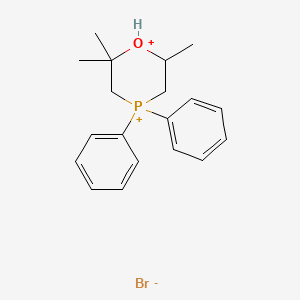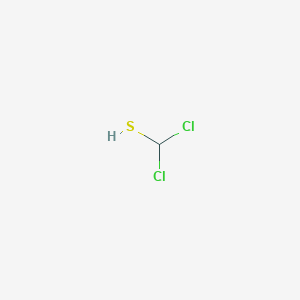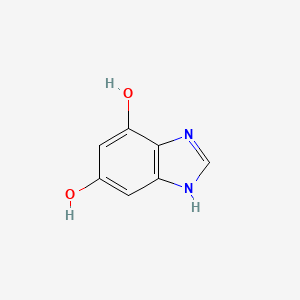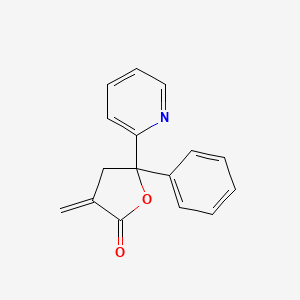
3-Methylidene-5-phenyl-5-(pyridin-2-yl)oxolan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Methylidene-5-phenyl-5-(pyridin-2-yl)oxolan-2-one is a chemical compound characterized by its unique structure, which includes a five-membered oxolanone ring substituted with a phenyl group, a pyridin-2-yl group, and a methylidene group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methylidene-5-phenyl-5-(pyridin-2-yl)oxolan-2-one typically involves multiple steps. One common method includes the esterification of nicotinic acid to yield an intermediate, followed by oxidation with 3-chloroperoxybenzoic acid to form pyridine N-oxides. Subsequent nucleophilic substitution with trimethylsilyl cyanide and reduction with sodium and ammonium chloride in ethanol solution leads to the formation of the desired compound .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
3-Methylidene-5-phenyl-5-(pyridin-2-yl)oxolan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like 3-chloroperoxybenzoic acid.
Reduction: Reduction reactions can be carried out using sodium and ammonium chloride in ethanol.
Substitution: Nucleophilic substitution reactions are possible with reagents like trimethylsilyl cyanide.
Common Reagents and Conditions
Oxidation: 3-chloroperoxybenzoic acid in dichloromethane at room temperature.
Reduction: Sodium and ammonium chloride in ethanol solution.
Substitution: Trimethylsilyl cyanide in the presence of triethylamine and acetonitrile under reflux conditions.
Major Products Formed
The major products formed from these reactions include various intermediates that lead to the final compound, this compound.
Aplicaciones Científicas De Investigación
3-Methylidene-5-phenyl-5-(pyridin-2-yl)oxolan-2-one has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in studying biochemical pathways.
Industry: Used in the synthesis of materials with specific properties, such as polymers and catalysts.
Mecanismo De Acción
The mechanism of action of 3-Methylidene-5-phenyl-5-(pyridin-2-yl)oxolan-2-one involves its interaction with molecular targets through its functional groups. The phenyl and pyridin-2-yl groups can participate in π-π interactions and hydrogen bonding, while the oxolanone ring provides a reactive site for nucleophilic attack. These interactions can modulate the activity of enzymes and receptors, influencing various biochemical pathways .
Comparación Con Compuestos Similares
Similar Compounds
2-(Pyridin-2-yl)oxolan-2-one: Lacks the methylidene and phenyl groups, resulting in different reactivity and applications.
5-Phenyl-5-(pyridin-2-yl)oxolan-2-one: Similar structure but without the methylidene group, affecting its chemical behavior.
3-Methylidene-5-(pyridin-2-yl)oxolan-2-one: Lacks the phenyl group, leading to variations in its interactions and uses.
Uniqueness
3-Methylidene-5-phenyl-5-(pyridin-2-yl)oxolan-2-one is unique due to the combination of its substituents, which confer specific chemical properties and reactivity. The presence of the phenyl, pyridin-2-yl, and methylidene groups allows for diverse interactions and applications, distinguishing it from similar compounds .
Propiedades
Número CAS |
71741-86-1 |
|---|---|
Fórmula molecular |
C16H13NO2 |
Peso molecular |
251.28 g/mol |
Nombre IUPAC |
3-methylidene-5-phenyl-5-pyridin-2-yloxolan-2-one |
InChI |
InChI=1S/C16H13NO2/c1-12-11-16(19-15(12)18,13-7-3-2-4-8-13)14-9-5-6-10-17-14/h2-10H,1,11H2 |
Clave InChI |
QIYYVNSHLPUXTA-UHFFFAOYSA-N |
SMILES canónico |
C=C1CC(OC1=O)(C2=CC=CC=C2)C3=CC=CC=N3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Bicyclo[4.3.2]undeca-7,10-diene](/img/structure/B14478891.png)

![tris[2-(2,3-dibromopropoxymethyl)-2-(hydroxymethyl)butyl] borate](/img/structure/B14478910.png)

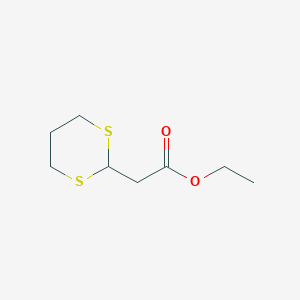
![2-Anthracenesulfonic acid, 4,4'-[(1,4-dioxo-2-butene-1,4-diyl)bis(imino-4,1-phenyleneimino)]bis[1-amino-9,10-dihydro-9,10-dioxo-, disodium salt](/img/structure/B14478925.png)
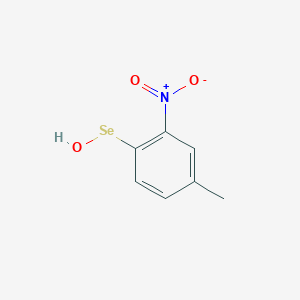
![5-(3-Methoxyoct-1-en-1-yl)octahydrocyclopenta[b]pyran-2-ol](/img/structure/B14478939.png)
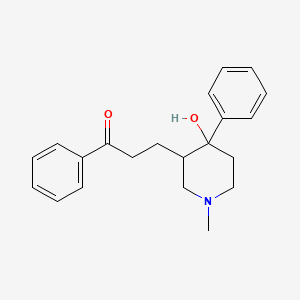

![Benzenesulfonic acid, 3-[[3-methoxy-4-[[[[2-methoxy-5-methyl-4-[(3-sulfophenyl)azo]phenyl]amino]carbonyl]amino]phenyl]azo]-, disodium salt](/img/structure/B14478943.png)
